2,3,3',4',5-Pentachlorodiphenyl ether

Description

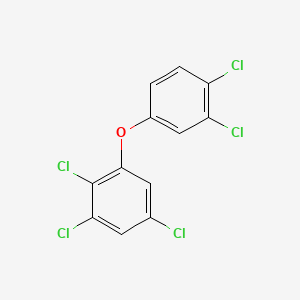

2,3,3',4',5-Pentachlorodiphenyl ether (CAS No. 85918-31-6) is a chlorinated diphenyl ether (CDE) with the molecular formula C₁₂H₅Cl₅O and a molecular weight of 324.43 g/mol. Key physical properties include:

- Melting Point: 64–66°C

- Boiling Point: 65°C (estimated)

- Density: 231.1 g/cm³ (calculated via the Le Bas method) .

This compound is part of a broader class of persistent organic pollutants (POPs) detected in environmental matrices, including Great Lakes fish . Toxicological studies in rats indicate that PCDE-105 induces hepatic effects such as increased liver weight and adaptive histological changes.

Properties

CAS No. |

159553-68-1 |

|---|---|

Molecular Formula |

C12H5Cl5O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1,2,5-trichloro-3-(3,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(17)11(4-6)18-7-1-2-8(14)9(15)5-7/h1-5H |

InChI Key |

ZVFHTYGIYIXYOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3,3’,4’,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,3,3’,4’,5-Pentachlorodiphenyl ether undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.

Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong bases or nucleophiles, leading to the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

2,3,3’,4’,5-Pentachlorodiphenyl ether is used in various scientific research applications:

Environmental Chemistry: It is studied for its persistence in the environment and its potential as a pollutant.

Toxicology: Research focuses on its toxic effects on living organisms and its potential to bioaccumulate.

Bioremediation: Studies explore the use of microorganisms to degrade this compound in contaminated environments.

Analytical Chemistry: It serves as a reference standard in the analysis of environmental samples for polychlorinated biphenyls.

Mechanism of Action

The mechanism of action of 2,3,3’,4’,5-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to oxidative stress and disruption of cellular membranes. It can induce the production of reactive oxygen species, which damage cellular structures and activate antioxidant defense mechanisms. The compound’s molecular targets include enzymes involved in detoxification pathways and membrane proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Diphenyl Ethers (CDEs)

Table 1: Physical-Chemical Properties of Selected CDEs

| Compound (Congener) | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2,3,3',4',5-Pentachlorodiphenyl ether (PCDE-105) | 85918-31-6 | C₁₂H₅Cl₅O | 324.43 | 64–66 | 65 |

| 2,2',4,4',5-Pentachlorodiphenyl ether (PCDE-99) | 60123-64-0 | C₁₂H₅Cl₅O | 324.43 | Not reported | Not reported |

| 2,2',4,4',5,5'-Hexachlorodiphenyl ether (HCDE) | 31242-93-0 | C₁₂H₄Cl₆O | 358.29 (calculated) | Not reported | Not reported |

| Heptachlorodiphenyl ether (HPCDE) | Not specified | C₁₂H₃Cl₇O | 392.15 (calculated) | Not reported | Not reported |

Sources :

Table 2: Toxicological Profiles in Rats

| Compound | Key Effects | NOEL (ppm) | Enzymatic Activities Affected |

|---|---|---|---|

| PCDE-105 | Increased liver weight, adaptive changes | 5–50 | Aminopyrine demethylase |

| PCDE-99 | Hepatic hypertrophy, enzyme induction | 5–50 | Aminopyrine demethylase |

| HCDE | Multi-enzyme induction, thyroid alterations | 5–50 | Aminopyrine demethylase, aniline hydroxylase, ethoxyresorufin de-ethylase |

| HPCDE | Immunosuppression, thymus atrophy | 5–50 | Ethoxyresorufin de-ethylase |

Sources :

Key Findings:

- Structural Influence : The position and number of chlorine atoms significantly impact toxicity. For example, HCDE (hexachloro) induces broader enzymatic activity than PCDE-105 (pentachloro), suggesting higher chlorination enhances metabolic disruption .

- Immunotoxicity: HPCDE (heptachloro) uniquely suppresses lymphocyte counts and alters lymphoid organs, indicating heightened immunosuppressive risks compared to lower chlorinated analogs .

- Environmental Persistence : CDEs with higher chlorine content (e.g., HPCDE) are more lipophilic and persistent, correlating with bioaccumulation in aquatic ecosystems .

Brominated Analogs: Pentabromodiphenyl Ethers

Table 3: Brominated Diphenyl Ethers

| Compound | Molecular Formula | Molecular Weight (g/mol) | Regulatory Use |

|---|---|---|---|

| 2,3,3',4',5-Pentabromodiphenyl ether | C₁₂H₅Br₅O | 564.68 | RoHS compliance testing |

| 2,3,3',4',5',6-Hexabromodiphenyl ether | C₁₂H₄Br₆O | 643.58 | RoHS compliance testing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.